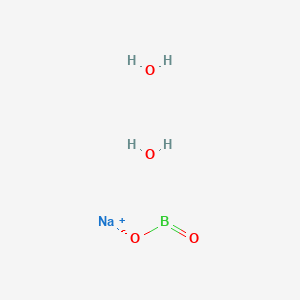

Sodium metaborate dihydrate

Description

Properties

IUPAC Name |

sodium;oxido(oxo)borane;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BO2.Na.2H2O/c2-1-3;;;/h;;2*1H2/q-1;+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSSFLLYULKTIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)[O-].O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH4NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049779 | |

| Record name | Sodium metaborate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16800-11-6 | |

| Record name | Sodium metaborate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boric Acid (hbo2), Sodium Salt, Dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Kinetics for Sodium Metaborate Dihydrate Production

Conventional Synthetic Routes and Mechanistic Aspects

Traditional methods for synthesizing sodium metaborate (B1245444) dihydrate have been well-established, primarily relying on the chemical conversion of abundant boron minerals. These routes are characterized by their robustness and scalability for industrial production.

Synthesis from Borax (B76245) and Sodium Hydroxide (B78521) Systems

A prevalent method for producing sodium metaborate involves the reaction of borax (sodium tetraborate) with sodium hydroxide. sci-hub.stkiche.or.kr The stoichiometry of the hydrated form of the final product is dependent on the reaction conditions, particularly temperature. sci-hub.st

The general chemical reaction can be represented as: Na₂B₄O₇·10H₂O + 2NaOH → 4NaBO₂ + 11H₂O

In a typical hydrochemical process, sodium metaborate tetrahydrate is initially formed by reacting borax decahydrate (B1171855) with sodium hydroxide at approximately 90°C for 150 minutes. sci-hub.stkiche.or.kr Subsequent analysis often reveals the product to be sodium metaborate dihydrate (formally NaB(OH)₄·2H₂O). sci-hub.stresearchgate.net The dihydrate form is stable in the temperature range of 53.6°C to 105°C.

The kinetics of this reaction have been studied using thermal analysis techniques like thermogravimetry (TG) and differential thermal analysis (DTA). Solid-state reactions between borax and sodium hydroxide under non-isothermal conditions show a series of endothermic peaks corresponding to multiple reaction steps at various temperatures, indicating a complex transformation process. researchgate.net

Production via Alkali Fusion of Boron-Containing Precursors

Alkali fusion is another established route for producing sodium metaborate. This method involves heating a boron-containing precursor, such as boron oxide (B₂O₃) or borax, with an alkali like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) to high temperatures. wikipedia.org Fusion of borax with sodium hydroxide at 700°C yields anhydrous sodium metaborate. wikipedia.org Similarly, fusing borax with sodium carbonate also produces the anhydrous form, with the elimination of carbon dioxide. google.com

This high-temperature method can also be applied to various boron-containing minerals. For instance, ludwigite ore can be activated with soda ash under reducing conditions, which facilitates the reaction between B₂O₃ and the alkali to form water-soluble sodium metaborate. bohrium.com The alkali fusion method has also been investigated for producing one-part geopolymer binders from boron wastes, where calcination with sodium hydroxide at temperatures around 650°C is employed. researchgate.net

Extraction from Boron Minerals (e.g., Ulexite (B576465), Kernite, Tincal)

This compound can be directly extracted or synthesized from various naturally occurring boron minerals. The choice of mineral often dictates the specific extraction process.

Ulexite (NaCaB₅O₉·8H₂O): A process has been developed to produce this compound from ulexite by reacting it with trona (a mixed sodium carbonate-bicarbonate mineral) and lime (CaO). sci-hub.stresearchgate.net Optimal extraction conditions were found to be a temperature of 50°C or higher and an extraction time of 6 hours or longer, resulting in a product with 96% purity. sci-hub.stresearchgate.net

Kernite (Na₂B₄O₇·4H₂O): Kernite can serve as a boron source for sodium metaborate synthesis. One study compared classical and ultrasound-assisted methods by reacting kernite with sodium hydroxide and water at 80°C for 2 hours. dergipark.org.tr This process highlights the adaptability of different boron minerals in synthesis protocols.

Tincal (Na₂B₄O₇·10H₂O): Concentrated tincal, a crude form of borax, can be used to produce anhydrous sodium metaborate via a solid-state reaction at 400°C with a reaction time of 5 hours. sci-hub.stresearchgate.net This method is advantageous as it can yield the anhydrous product directly. Additionally, tincal can be processed by dissolving it in hot water with sodium hydroxide. 911metallurgist.comgoogle.com Upon heating, this solution forms sodium metaborate tetrahydrate, which precipitates below 53.6°C. saltworkconsultants.com

Advanced and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more efficient, rapid, and environmentally benign synthetic methods. Microwave and ultrasound-assisted techniques have emerged as promising green chemistry approaches.

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis offers a rapid and energy-efficient alternative to conventional heating methods. sci-hub.st Studies have shown that this compound can be synthesized from borax and sodium hydroxide under microwave irradiation. The key parameters influencing this synthesis are microwave power and irradiation time. researchgate.net

Research has demonstrated that at a microwave power of 270 W, crystalline this compound can be formed in a remarkably short reaction time of just 1 minute. sci-hub.stresearchgate.net In contrast, lower power levels (e.g., 90 W) may not provide sufficient energy to complete the transformation to metaborate. sci-hub.st This method not only accelerates the reaction but also aligns with the principles of green chemistry by reducing energy consumption.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |

| Microwave Power | 90 W | 270 W | 360 W | 270 W |

| Irradiation Time | 1 min | 2 min | 5 min | 1 min |

| Outcome | Incomplete reaction | NaBO₂·2H₂O formed | NaBO₂·2H₂O formed | Rapid, efficient synthesis |

Table 1: Optimization of Microwave-Assisted Synthesis of this compound. Data compiled from research findings. sci-hub.stresearchgate.net

Ultrasound-Assisted Synthesis Enhancement

Ultrasound-assisted synthesis is another green technique that enhances reaction rates through the physical and chemical effects of acoustic cavitation. dergipark.org.trresearchgate.net This method has been successfully applied to the production of sodium metaborate from borax and sodium hydroxide solutions. researchgate.net

The application of ultrasonic irradiation can significantly influence the reaction parameters, such as the required amount of water, temperature, and reaction time. researchgate.net Optimal conditions for the ultrasound-assisted synthesis of sodium metaborate tetrahydrate (which can be subsequently converted to the dihydrate) have been identified as using 26% water by weight, a borax particle size of -250+150 μm, and an irradiation time of 60 minutes at 80°C. researchgate.net A comparative study using kernite as the starting material also found that ultrasonic irradiation (35 kHz for 2 hours at 80°C) successfully produced this compound (NaB(OH)₄·2H₂O), whereas conventional mechanical stirring under the same conditions yielded a different product, sodium boron hydroxide (NaB(OH)₄). dergipark.org.tr This demonstrates that sonochemical methods can accelerate the reaction and lead to different product formations compared to classical approaches. dergipark.org.tr

| Parameter | Value |

| Starting Material | Borax or Kernite |

| Reagent | Sodium Hydroxide Solution |

| Water Content | 26% by weight (for Borax) |

| Temperature | 80°C |

| Irradiation Time | 60 minutes (for Borax) |

| Ultrasound Frequency | 35 kHz (for Kernite) |

| Outcome | Enhanced formation of NaBO₂·2H₂O |

Table 2: Typical Parameters for Ultrasound-Assisted Synthesis of Sodium Metaborate Hydrates. Data compiled from various studies. dergipark.org.trresearchgate.net

Kinetic and Mechanistic Investigations of this compound Formation

The production of this compound is underpinned by complex reaction kinetics and mechanisms, particularly in solid-state synthesis and subsequent dehydration processes. Understanding these factors is crucial for optimizing reaction conditions and achieving high-purity products.

Solid-State Reaction Mechanisms and Activation Energies

The solid-state synthesis of sodium metaborate typically involves the reaction of an alkali sodium source, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), with a boron source like borax (Na₂B₄O₇). Research into the solid-state reaction mechanism and kinetics has primarily focused on the production of anhydrous sodium metaborate (NaBO₂) due to its industrial importance.

Investigations using thermal analysis techniques, such as thermogravimetry (TG) and differential thermal analysis (DTA), on a mixture of anhydrous borax and sodium hydroxide have elucidated a multi-step reaction process. DTA curves reveal several endothermic peaks at various temperatures, indicating a series of solid-state reactions. researchgate.netresearchgate.net The initial stages, occurring at lower temperatures (around 70°C and 130°C), involve the initial contact and diffusion between the grains of the reactants. researchgate.netresearchgate.net However, the significant formation of anhydrous NaBO₂ commences at higher temperatures, typically initiated between 295°C and 463°C, and is completed at approximately 595°C. researchgate.netresearchgate.net

The activation energies (Ea) for these solid-state reactions have been calculated using models like the Arrhenius model. It has been observed that the activation energies in the initial stages of the reaction are lower than in the subsequent steps. researchgate.netresearchgate.net This suggests that as the reaction progresses and a product layer forms, the energy barrier for further reaction increases.

While detailed studies on the direct solid-state synthesis of this compound are less common, the production of the dihydrate is often achieved through solution-based methods or the hydration of the anhydrous form. One study on the leaching of szaibelyite ore with a sodium hydroxide solution to produce this compound identified a two-stage process following a shrinking core model. The activation energies for the initial and second stages of this leaching process were determined to be 41.57 kJ/mol and 40.41 kJ/mol, respectively. researchgate.net

| Reaction System | Product | Method | Key Findings | Activation Energy (Ea) |

| Anhydrous Borax + Sodium Hydroxide | Anhydrous Sodium Metaborate | Solid-State Reaction (Thermal Analysis) | Multi-step reaction with initial diffusion at 70-130°C and formation at 295-595°C. researchgate.netresearchgate.net | Varies with reaction stage; lower in initial steps. researchgate.netresearchgate.net |

| Szaibelyite Ore + Sodium Hydroxide | This compound | Leaching (Solution) | Two-stage process following a shrinking core model. researchgate.net | Stage 1: 41.57 kJ/mol, Stage 2: 40.41 kJ/mol. researchgate.net |

Dehydration Kinetics During Synthesis Processes

The synthesis of this compound is often interconnected with the dehydration of higher hydrates, such as sodium metaborate tetrahydrate. The formula for this compound is sometimes represented as NaB(OH)₄, while the tetrahydrate is represented as NaB(OH)₄·2H₂O. kiche.or.kr The thermal dehydration of this tetrahydrate to produce the dihydrate and subsequently the anhydrous form has been a subject of detailed kinetic analysis.

Thermogravimetric (TG) and differential thermogravimetric (DTG) analyses have shown that the dehydration of NaB(OH)₄·2H₂O occurs in multiple, distinct steps under non-isothermal conditions. kiche.or.kr One comprehensive study identified five main dehydration regions when heating the compound at various rates. kiche.or.kr The Coats-Redfern method, a model-fitting approach, has been applied to TG data to determine the kinetic parameters for each dehydration step. kiche.or.kr

The investigation revealed that the activation energy and pre-exponential factor (k₀) vary significantly across the different dehydration stages. For instance, at a heating rate of 10°C/min, the initial dehydration step has a considerably higher activation energy compared to the intermediate steps, with the energy increasing again in the final stage. kiche.or.kr This indicates a complex process where the removal of water molecules from different positions within the crystal lattice requires varying amounts of energy.

The following table summarizes the kinetic parameters for the five dehydration regions of NaB(OH)₄·2H₂O at a heating rate of 10°C/min, as determined by the Coats-Redfern method. kiche.or.kr

| Dehydration Region | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (k₀) (min⁻¹) |

| Region I | 50.89 | 2.6 x 10⁵ |

| Region II | 18.51 | 8.7 x 10² |

| Region III | 15.72 | 5.2 x 10² |

| Region IV | 4.37 | 4.0 x 10¹ |

| Region V | 37.42 | 8.56 x 10³ |

These findings highlight that the dehydration process is not a simple, single-step event but rather a sequence of reactions with different kinetic characteristics. The initial loss of water molecules requires overcoming a higher energy barrier, after which subsequent water molecules are removed more easily, until the final stages where the remaining water is more strongly bound within the structure.

Structural Characterization and Spectroscopic Analysis of Sodium Metaborate Dihydrate

Crystallographic Investigations of Sodium Metaborate (B1245444) Dihydrate

Crystallographic studies, primarily using X-ray diffraction, have been fundamental in determining the precise three-dimensional structure of sodium metaborate dihydrate.

This compound crystallizes in the triclinic crystal system. wikipedia.orgacs.org However, its structure is noted to be nearly monoclinic, with the α and γ angles being very close to 90°. wikipedia.orgacs.org The lattice parameters, which define the size and shape of the unit cell, have been reported by multiple sources, with slight variations in the measured values. The cell contains four formula units (Z=4). wikipedia.org

| Parameter | Value (Source 1) wikipedia.org | Value (Source 2) acs.org |

|---|---|---|

| a | 6.78 Å | 6.75 Å |

| b | 10.58 Å | 10.51 Å |

| c | 5.88 Å | 5.86 Å |

| α (alpha) | 91.5° | 91.5° |

| β (beta) | 122.5° | 122.5° |

| γ (gamma) | 89° | 89° |

| Crystal System | Triclinic |

Investigations into the structure have revealed that the chemical formula NaBO₂·2H₂O can be more accurately represented as NaB(OH)₄·2H₂O or Na[B(OH)₄]·2H₂O. acs.orgkiche.or.krdergipark.org.tr This notation clarifies that the "metaborate" anion exists in the solid state as the tetrahydroxyborate anion, [B(OH)₄]⁻, where the boron atom is tetrahedrally coordinated to four hydroxyl groups. acs.orgresearchgate.net The two water molecules are present as water of crystallization within the lattice. researchgate.net When dissolved in water, the anion also forms the [B(OH)₄]⁻ species. wikipedia.org The water molecules are involved in a network of interactions with the sodium atoms. researchgate.net X-ray diffraction studies on aqueous solutions show that the sodium ion is surrounded by an average of 3.7 to 5.4 water molecules, depending on the concentration. rsc.org The decrease in the hydration number of the sodium ion at higher concentrations is compensated by the direct binding of an oxygen atom from the borate (B1201080) ion. Upon heating, a transformation from this tetrahedrally coordinated boron to a trigonal boron configuration occurs as the compound dehydrates. acs.orgresearchgate.net

X-ray diffraction (XRD) is a primary technique for confirming the crystal structure and phase purity of this compound. XRD patterns are used to verify the crystalline nature of the material and to distinguish it from its anhydrous (NaBO₂) and other hydrated forms. sci-hub.st The analysis of diffraction patterns allows for the identification of the compound as NaB(OH)₄·2H₂O. kiche.or.krdergipark.org.tr Studies have reported the principal diffraction lines from powder XRD data, which are used for definitive identification of the crystalline phase.

| d-spacing (Å) | Relative Intensity (I/I₀) |

|---|---|

| 5.29 | 1.00 |

| 5.03 | 0.60 |

| 3.80 | 0.61 |

| 2.87 | 0.60 |

| 2.51 | 0.51 |

| 2.42 | 0.42 |

| 2.75 | 0.34 |

| 2.64 | 0.30 |

Vibrational and Nuclear Magnetic Resonance Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provide detailed information about the functional groups and molecular vibrations within the this compound crystal.

FT-IR spectroscopy is used to identify the characteristic bonding configurations within the compound, particularly the B-O and O-H bonds. The spectrum reveals distinct absorption bands corresponding to the stretching and bending modes of the hydroxyl groups, water molecules, and the borate anion. The presence of bands for both O-H stretching and H-O-H bending confirms the hydrated nature of the compound. The B-O stretching vibrations are indicative of the tetrahedral BO₄ units. kiche.or.krsemanticscholar.org

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3186 | O-H | Stretching |

| 1661 | H-O-H | Bending |

| 1450 | B-O | Asymmetric Stretching |

| 1255 | (OH)⁻¹ | In-plane Bending |

| 1120 | B-O | Asymmetric Stretching |

| 899 | B-O | Symmetric Stretching |

| 760 | (OH)⁻ | Out-of-plane Bending |

Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) for Boron Speciation

Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) spectroscopy is a powerful tool for investigating the local environment and coordination of boron atoms within a compound. For this compound, which has the chemical formula NaBO₂·2H₂O and is more accurately represented as NaB(OH)₄, ¹¹B NMR helps to confirm the speciation of the boron centers.

In its hydrated form, the boron atom exists in a tetrahedral coordination environment, as part of the tetrahydroxyborate anion, [B(OH)₄]⁻. tib.eu This tetrahedral [BO₄] arrangement gives rise to a characteristic signal in the ¹¹B NMR spectrum. Studies have reported a chemical shift for sodium metaborate at approximately δ = 1.3 ± 0.5 ppm. mdpi.com Other analyses have noted less intense signals appearing around 1 ppm, which are attributed to boron oxide impurities. semanticscholar.org The chemical shifts for tetracoordinate boron are typically found upfield compared to tricoordinate boron. sdsu.edu For instance, the ¹¹B NMR signal for the tetraalkoxyborate Na[B(OMe)₄] appears at 1.9 ppm. researchgate.net The relatively narrow resonance line observed for the [BO₄] units is due to the smaller electric field gradients at the boron nucleus in the more symmetric tetrahedral environment compared to a trigonal planar [BO₃] unit. researchgate.net This technique is crucial for tracking changes in boron coordination during processes like thermal dehydration.

Table 1: Representative ¹¹B NMR Chemical Shifts for Boron Species

| Boron Species/Compound | Coordination | Chemical Shift (δ) in ppm | Source(s) |

|---|---|---|---|

| Sodium Metaborate | Tetrahedral | 1.3 ± 0.5 | mdpi.com |

| Boron Oxide Impurity | Trigonal | ~1 | semanticscholar.org |

| Na[B(OMe)₄] | Tetrahedral | 1.9 | researchgate.net |

| Four-coordinate [BO₄] units | Tetrahedral | ~1 | researchgate.net |

Thermal Decomposition Pathways and Stability Studies

Thermogravimetric and Differential Thermal Analysis of Dehydration

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential for understanding the thermal stability and dehydration process of this compound. These analyses reveal that the removal of water occurs in multiple, distinct steps upon heating.

One study identified five separate dehydration steps when heating the compound under a nitrogen atmosphere. kiche.or.kr At a heating rate of 5°C/min, the first two steps, occurring between 30.97°C and 127.76°C, correspond to a weight loss of 24.37%, which relates to the release of approximately 1.86 moles of crystalline water. kiche.or.kr The subsequent three steps are associated with the loss of structural water (hydroxyl groups). kiche.or.kr Another investigation detailed two primary dehydration stages. The first stage, occurring between 83°C and 155°C, involves the release of a significant amount of water, leading to the formation of an intermediate compound. researchgate.netacs.org The final mole of water is then released at a higher temperature range, between 249°C and 280°C, to form the anhydrous product. researchgate.netacs.org The transition temperature from the dihydrate to the hemihydrate form is noted to be 54°C, though the dihydrate can remain in a metastable state up to 106-110°C. wikipedia.org The entire dehydration process, transforming the dihydrate to the anhydrous form, is generally complete after heating to 400°C. sci-hub.st

Table 2: Thermal Dehydration Stages of this compound

| Dehydration Stage | Temperature Range (°C) | Moles of H₂O Released | Resulting Product | Source(s) |

|---|---|---|---|---|

| Stage 1 | 83 - 155 | ~1.67 (5/3) | Na₃[B₃O₅(OH)₂] | researchgate.netacs.org |

| Stage 2 | 249 - 280 | ~0.33 (1/3) | Na₃B₃O₆ (anhydrous) | researchgate.netacs.org |

Dehydration Mechanisms and Intermediate Phase Transformations (e.g., Boron Coordination Changes)

The thermal dehydration of this compound is not merely a loss of water but involves significant structural transformations, most notably a change in the coordination of the boron atoms. The starting material, NaB(OH)₄, contains boron exclusively in a tetrahedral [BO₄] configuration. tib.euresearchgate.netacs.org

As the compound is heated, the dehydration process initiates a transformation from tetrahedrally coordinated boron to trigonal boron. researchgate.netacs.org During the first major dehydration event between 83°C and 155°C, the release of water leads to the formation of a distinct intermediate phase, identified as Na₃[B₃O₅(OH)₂]. researchgate.netacs.org This intermediate contains triborate rings, where boron atoms are in a trigonal planar [BO₃] arrangement. The final dehydration step, which occurs between 249°C and 280°C, removes the remaining hydroxyl groups through dehydroxylation. tib.euresearchgate.netacs.org This results in the formation of the anhydrous sodium metaborate, Na₃B₃O₆, which consists of [B₃O₆]³⁻ rings where all boron atoms are in a three-fold coordination. tib.euresearchgate.netacs.org Throughout this multi-step thermal decomposition, poorly crystalline or amorphous phases can also be observed as intermediates before the final anhydrous crystalline structure is formed. researchgate.net

Microscopic and Morphological Characterization

Scanning Electron Microscopy (SEM) for Surface and Particle Morphology

Scanning Electron Microscopy (SEM) provides valuable insights into the crystal morphology, particle size, and surface topography of this compound. SEM images have shown that the compound can crystallize in different shapes depending on the synthesis and crystallization conditions. researchgate.net

Research indicates that crystallization temperature and solution supersaturation are key factors influencing the morphology. researchgate.net At lower temperatures (e.g., 30°C), elongated, rod-like crystals tend to form. researchgate.net Specifically, low supersaturation at this temperature produces flat rod-like crystals, while high supersaturation leads to slim rod-like crystals. researchgate.net Conversely, at higher temperatures (40-50°C), plate-like crystals are the preferred morphology. researchgate.net Other studies have also reported similar crystal habits, noting that particles synthesized via an ultrasonic-assisted method were larger than those produced by conventional mechanical stirring. dergipark.org.tr The ability to control particle shape and size is significant for the material's industrial applications.

Table 3: Crystal Morphology of this compound vs. Crystallization Conditions

| Crystallization Temperature | Supersaturation | Resulting Morphology | Source(s) |

|---|---|---|---|

| 30°C | Low | Flat rod-like crystals | researchgate.net |

| 30°C | High | Slim rod-like crystals | researchgate.net |

Transmission Electron Microscopy (TEM) for Nanoscale Structural Features

While Transmission Electron Microscopy (TEM) is a standard technique for investigating the internal structure and nanoscale features of materials, such as crystal defects and lattice fringes, specific TEM studies focusing on the nanoscale structural features of this compound are not extensively detailed in the available research. One study characterized synthesized silver nanoparticles using TEM before their interaction with sodium metaborate, but did not provide TEM analysis of the borate compound itself. researchgate.net Another study mentioned TEM in a list of characterization techniques used for a broad investigation of hydrated sodium metaborates, but the specific findings related to the dihydrate's nanoscale features were not highlighted in the abstract. researchgate.net Therefore, a detailed account of the nanoscale structural features of this compound based on TEM analysis is not available from the reviewed sources.

Chemical Transformations and Reactivity of Sodium Metaborate Dihydrate

Hydrolytic Behavior and Aqueous Speciation

Formation as a Byproduct of Sodium Borohydride (B1222165) Hydrolysis

NaBH₄ + 2H₂O → NaBO₂ + 4H₂

It is important to note that the hydrolysis of sodium borohydride can be complex, and the exact nature of the borate (B1201080) species in solution can vary. core.ac.uk While often written as NaBO₂, the actual species in aqueous solution is more accurately represented as the tetrahydroxyborate ion, NaB(OH)₄. mdpi.com This is particularly true in alkaline solutions where sodium borohydride is more stable. researchgate.net

Aqueous Borate Ion Chemistry and Equilibrium Studies (e.g., B(OH)₄⁻ predominance)

In aqueous solutions, borate ions exist in equilibrium with boric acid and various polyborate species. nih.govacs.org The specific species present depends on factors such as pH and the total boron concentration. nih.govcondorchem.com

At low total boron concentrations, the primary species are boric acid (B(OH)₃) and the tetrahydroxyborate ion (B(OH)₄⁻). nih.gov The equilibrium between these two is pH-dependent: wikipedia.org

B(OH)₃ + H₂O ⇌ B(OH)₄⁻ + H⁺

The pKa for this equilibrium is approximately 9.14 to 9.24. wikipedia.orgwikipedia.org This means that in neutral or acidic solutions, boric acid is the predominant form, while in alkaline solutions (pH > 9.24), the tetrahydroxyborate ion (B(OH)₄⁻) dominates. mdpi.comcondorchem.comwikipedia.org The tetrahydroxyborate ion is a tetrahedral species and is considered a "structure-maker" in aqueous solutions, meaning it influences the local structure of water molecules. rsc.org

In more concentrated borate solutions, polymerization can occur, leading to the formation of various polyborate ions such as B₃O₃(OH)₄⁻, B₃O₃(OH)₅²⁻, and B₄O₅(OH)₄²⁻. nih.govacs.org The distribution of these species is also a function of pH and concentration. nih.gov Understanding these equilibria is crucial for processes involving the dissolution and reaction of sodium metaborate (B1245444).

Reduction Chemistry: Regeneration of Sodium Borohydride from Sodium Metaborate Dihydrate

The regeneration of sodium borohydride from its hydrolysis byproduct, this compound, is a key challenge for the viability of a closed-loop hydrogen economy based on borohydrides. psecommunity.orgmdpi.comum.edu.my Several strategies have been explored to achieve this reduction, each with its own advantages and challenges.

Thermochemical Reduction Strategies and Efficiency

Thermochemical reduction involves reacting sodium metaborate with a reducing agent at elevated temperatures and pressures. psecommunity.orgum.edu.my A common approach utilizes magnesium (Mg) or magnesium hydride (MgH₂) as the reducing agent in the presence of hydrogen gas. mdpi.comresearchgate.net

The general reaction can be represented as:

NaBO₂ + 2Mg + 2H₂ → NaBH₄ + 2MgO

or

NaBO₂ + 2MgH₂ → NaBH₄ + 2MgO

These reactions are typically carried out at temperatures ranging from 400 to 600 °C and hydrogen pressures of 30 to 60 bar. researchgate.netelsevierpure.com Research has shown that the conversion yield of NaBO₂ to NaBH₄ increases with both temperature and hydrogen pressure up to a certain point. researchgate.net One study achieved a maximum yield of 69% at 55 bar and 600 °C using magnesium as the reducing agent after homogenizing the reactants by ball-milling. researchgate.net Another study reported a conversion yield of 97.0% by reacting NaBO₂ with MgH₂ at 7 MPa H₂ and 823 K (550 °C) for 2 hours, which is the highest reported yield for a thermochemical process without additives. mdpi.com

| Reducing Agent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Reference |

| Mg | 600 | 55 | - | 69 | researchgate.net |

| MgH₂ | 550 | 70 | 2 | 97.0 | mdpi.com |

| MgH₂ | 470 | 60 | - | 93 | sci-hub.st |

This table summarizes key findings in the thermochemical reduction of sodium metaborate.

Mechanochemical (Ball Milling) Conversion Processes and Mechanisms

Mechanochemical methods, such as high-energy ball milling, offer an alternative route to regenerate sodium borohydride from this compound at or near room temperature. mdpi.comum.edu.myrepec.orgresearchgate.net This process involves milling the hydrated sodium metaborate with a reducing agent, typically magnesium hydride (MgH₂). tudelft.nlwordpress.comtudelft.nl

The reaction can proceed with the hydrated form of sodium metaborate, which is advantageous as it eliminates the energy-intensive dehydration step. mdpi.com The reaction using this compound is:

NaBO₂·2H₂O + 2MgH₂ → NaBH₄ + 2MgO + 2H₂

Research has demonstrated high yields with this method. For instance, ball milling NaBO₂·2H₂O with a 25% excess of MgH₂ resulted in an 84.5% yield after 5 hours, increasing to 90% after 15 hours. mdpi.com The process can also utilize sodium metaborate tetrahydrate (NaBO₂·4H₂O), achieving a maximum yield of 88.3% after 20 hours with a 37.5% excess of MgH₂. mdpi.com The mechanism is believed to involve a two-step substitution where NaBOH₂ is an intermediate. researchgate.net

| Reactant | Reducing Agent | Milling Time (h) | Yield (%) | Reference |

| NaBO₂·2H₂O | MgH₂ | 15 | 90.0 | mdpi.comwordpress.com |

| NaBO₂·4H₂O | MgH₂ | 20 | 88.3 | mdpi.comwordpress.com |

| NaBO₂·2H₂O | Mg and Mg₂Si | 20 | 86 | mdpi.com |

| NaBO₂ | MgH₂ | 2 | 71 | acs.org |

This table presents a summary of research findings on the mechanochemical regeneration of sodium borohydride.

Electrochemical Reduction Pathways and Challenges

Electrochemical reduction presents a potentially cleaner and more direct method for regenerating sodium borohydride from sodium metaborate. psecommunity.orgmdpi.comum.edu.my This process involves the electrochemical reduction of the metaborate ion (BO₂⁻) to the borohydride ion (BH₄⁻) in an electrolytic cell. psecommunity.orgmdpi.comum.edu.myrepec.orgencyclopedia.pub

The desired cathodic reaction is:

BO₂⁻ + 6H₂O + 8e⁻ → BH₄⁻ + 8OH⁻

However, this process faces significant challenges. psecommunity.orgmdpi.comum.edu.myencyclopedia.pub A major competing reaction is the hydrogen evolution reaction (HER), which is thermodynamically more favorable in aqueous alkaline solutions. psecommunity.org This significantly reduces the efficiency of borohydride formation. encyclopedia.pub

Early studies reported very low conversion efficiencies. For example, electrolysis in a 1 M NaOH + 0.1 M NaBO₂ solution at room temperature yielded only a 10% conversion after 24 hours and 17% after 48 hours. encyclopedia.pub The low efficiency was attributed to the competing hydrogen evolution reaction. encyclopedia.pub Research in this area has been less extensive compared to thermochemical and mechanochemical methods. psecommunity.org Overcoming the challenge of the competing hydrogen evolution reaction is a key focus for making electrochemical regeneration a viable technology. psecommunity.orgmdpi.comum.edu.my

Catalytic Aspects in Sodium Borohydride Regeneration

This compound (NaBO₂·2H₂O) is the primary byproduct of the hydrolysis of sodium borohydride (NaBH₄), a reaction considered for hydrogen storage. aip.orgacs.orgresearchgate.net Consequently, the efficient regeneration of NaBH₄ from NaBO₂ is crucial for creating a sustainable, closed-loop hydrogen energy system. aip.org While not a catalyst in the traditional sense of being regenerated unchanged, sodium metaborate is the essential precursor in various regeneration pathways. Its chemical state, particularly its degree of hydration, significantly influences the efficiency and methodology of the regeneration process. acs.orgsci-hub.st

Several methods have been developed to convert sodium metaborate back into sodium borohydride, including mechanochemical, thermochemical, and electrochemical routes. aip.orgmdpi.com

NaBO₂ + 2MgH₂ → NaBH₄ + 2MgO

Studies have shown that using the hydrated forms, such as this compound, directly in ball milling with MgH₂ can achieve high yields (up to 90.0%) and produces additional hydrogen from the splitting of the water of coordination. researchgate.netresearchgate.net This avoids a separate, energy-intensive dehydration step. researchgate.net The water content in the hydrated borates can, however, also react with magnesium to form magnesium oxide and hydrogen, which can then participate in the synthesis of NaBH₄. sci-hub.st

Electrochemical Reduction: Another area of research is the direct electrochemical reduction of the metaborate anion (BO₂⁻) to the borohydride anion (BH₄⁻) in an electrolytic cell. mdpi.comwikipedia.org This method has been explored with various cathode materials, but conversion rates have historically been low. sci-hub.st The process is challenged by competing reactions, such as the reduction of water. wikipedia.org

Reactions with Organic Functional Groups and Derivatives

Sodium metaborate undergoes alcoholysis reactions with alcohols, particularly under reflux conditions, to yield sodium tetraalkoxyborates. wikipedia.orgresearchgate.net This reaction is a key intermediate step in certain chemical synthesis routes, including some methods for regenerating sodium borohydride. researchgate.net The process involves the reaction of the borate with four equivalents of an alcohol, displacing the oxo group and forming a tetrahedral alkoxyborate anion. wikipedia.orgresearchgate.net

For example, the reaction of anhydrous sodium metaborate with methanol (B129727) produces sodium tetramethoxyborate. wikipedia.org A similar reaction with ethanol (B145695) yields sodium tetraethoxyborate. wikipedia.org

Reaction Scheme: NaBO₂ + 4 ROH → Na[B(OR)₄] + 2 H₂O (where R = alkyl group)

A study on the regeneration of sodium borohydride utilized the conversion of the dried borate salt from NaBH₄ hydrolysis into a series of sodium tetraalkoxyborates. researchgate.net These intermediates were then reacted with sodium alanate (NaAlH₄) to produce NaBH₄. researchgate.net The formation of these alkoxyborates was confirmed using multinuclear NMR spectroscopy and single-crystal X-ray structural studies. researchgate.net The primary alcohol derivatives were found to be soluble in tetrahydrofuran (B95107) (THF), and the addition of methanol could facilitate rapid alkoxide exchange. researchgate.net

Table 1: Examples of Sodium Tetraalkoxyborates from Alcoholysis of Sodium Metaborate

| Reactant Alcohol | Product Compound | Product Formula | Reference |

| Methanol | Sodium tetramethoxyborate | Na[B(OCH₃)₄] | wikipedia.orgresearchgate.net |

| Ethanol | Sodium tetraethoxyborate | Na[B(OC₂H₅)₄] | wikipedia.org |

| Butanol | Sodium tetrabutoxyborate | Na[B(OC₄H₉)₄] | researchgate.net |

| Isopropanol | Sodium tetraisopropoxyborate | Na[B(OCH(CH₃)₂)₄] | researchgate.net |

Oxidative Transformations and Related Borate Chemistry

Sodium metaborate can participate in and be transformed by oxidative processes. One notable transformation is its electrochemical conversion to tetraborate (B1243019) (B₄O₇²⁻). The electrolysis of a concentrated aqueous solution of sodium metaborate using an anion exchange membrane and an inert anode results in the formation of sodium tetraborate (borax), which precipitates from the solution. wikipedia.org

Electrochemical Oxidation Reaction: 4BO₂⁻ → B₄O₇²⁻ + 2e⁻ (Simplified representation)

Furthermore, sodium metaborate is a precursor for the production of sodium perborate (B1237305) (NaBO₃·nH₂O), an oxidizing agent used in detergents and cleaning products. sci-hub.st This conversion represents an oxidative transformation of the boron center.

In applied chemistry, sodium metaborate demonstrates functionality related to oxidative environments, though not by being the primary oxidant itself. It is used to stabilize hydrogen peroxide solutions, particularly for bleaching textiles like cotton. borax.comborax.com In this role, it acts as a buffering agent, controlling the pH and neutralizing acidic byproducts that may form, thereby preventing the premature decomposition of the hydrogen peroxide. borax.comborax.com Its high alkalinity also enhances the cleaning action in detergents by helping to remove oils and grease. borax.com

Solution Behavior and Crystallization Science of Sodium Metaborate Dihydrate

Aqueous Solubility and Phase Equilibria

The solubility of sodium metaborate (B1245444) dihydrate and the equilibrium between its solid and dissolved phases are fundamental properties influencing its crystallization processes. These characteristics are sensitive to the composition of the solvent, particularly the presence of electrolytes like sodium hydroxide (B78521).

The concentration of sodium hydroxide (NaOH) in the aqueous solvent significantly impacts the solubility and physicochemical properties of sodium metaborate (NaBO₂). Studies have shown that the solubility of NaBO₂ decreases with the addition of NaOH. researchgate.net This "salting-out" effect is crucial in the industrial preparation of sodium metaborate dihydrate, which often involves leaching szaibelyite ore in NaOH solutions. researchgate.netresearchgate.net The leaching liquor is a quaternary system of NaOH-NaBO₂-Na₂CO₃-H₂O, and managing the NaOH concentration is key to effectively separating the desired sodium metaborate. researchgate.net

While solubility decreases, other properties such as density, viscosity, and electrical conductivity of the solution tend to increase with higher concentrations of NaOH. researchgate.net For instance, the highest ionic conductivity of 198.27 S/m was achieved in a filtrate from a saturated solution containing over 30 wt. % NaBO₂ and 10 wt. % NaOH. researchgate.net The viscosity of a NaBO₂ solution with 10 wt. % hydroxide was lowest when using NaOH (6.37 cP) compared to other alkalis. researchgate.net The influence of NaOH concentration has been identified as the most significant factor in the leaching process of boron from its ores to form sodium metaborate. researchgate.net

The solubility of this compound in pure water also increases with temperature, as shown in the table below.

Solubility of this compound in Water

| Temperature (°C) | Solubility (% by weight) |

|---|---|

| 0 | 22.4 |

| 10 | 26.3 |

| 20 | 31.0 |

| 30 | 36.5 |

| 40 | 43.2 |

| 50 | 52.8 |

Data sourced from U.S. Borax (B76245) Inc. technical data sheets. borax.comborax.com

The solubility of sodium metaborate differs from other borate (B1201080) compounds. For example, its solubility is significantly lower than that of potassium metaborate, which presents challenges for applications like hydrogen storage where the precipitation of the less soluble sodium metaborate can cause blockages. nih.gov Isopiestic vapor pressure measurements indicate that the activity coefficients of sodium metaborate are less than those of sodium chloride, suggesting partial association of ions in the solution. cdnsciencepub.com

In contrast, the solubility of sodium perborate (B1237305) tetrahydrate is affected by the presence of sodium metaborate. An excess of sodium metaborate, often used as a crystal modifier in the production of sodium perborate, has a pronounced effect on its solubility. researchgate.net The solubility of this compound is notably high, allowing for solutions with a greater concentration of borate ions compared to borax (sodium tetraborate) at the same temperature. borax.comborax.com For instance, at 25°C, the solubility of sodium metaborate is approximately 4.423 molal, whereas for sodium tetraborate (B1243019), it is 0.157 molal. cdnsciencepub.com

Ion Hydration and Association in Aqueous Solutions

When dissolved in water, this compound dissociates, and the resulting ions interact with water molecules, forming hydration shells. These hydrated ions can then associate into larger structures like ion pairs and clusters.

Upon dissolution in water, the metaborate ion (BO₂⁻) combines with water molecules to form the tetrahydroxyborate anion, [B(OH)₄]⁻. wikipedia.org X-ray diffraction studies combined with empirical potential structure refinement (EPSR) modeling have provided detailed insights into the structure of these solutions. advanceseng.comresearchgate.net These studies reveal that in dilute solutions, the sodium cation (Na⁺) is surrounded by approximately six water molecules arranged in an octahedral geometry. advanceseng.com As the concentration of the salt increases, this octahedral hydration geometry remains stable. advanceseng.com

X-ray diffractometry has been used to determine the radial distribution functions for various atom pairs (B-O, O-O, Na-O, Na-B, and Na-Na) in aqueous sodium metaborate solutions. researchgate.net Raman spectroscopy, in conjunction with first-principles density functional theory (DFT), has been employed to characterize the vibrational modes of this compound and its dehydration products. acs.org These spectroscopic techniques are powerful tools for investigating the structure and dynamics of ion solvation shells at a molecular level. rsc.orglsu.edu

Structural Parameters of Hydrated Sodium Ion in Dilute Solution

| Parameter | Value |

|---|---|

| Coordination Number (Water Molecules) | ~6 |

| Geometry | Octahedral |

Data from X-ray diffraction and EPSR modeling. advanceseng.com

In concentrated aqueous solutions of sodium metaborate, ion association becomes significant. cdnsciencepub.com X-ray diffraction studies and DFT calculations have identified the formation of contact ion pairs between the sodium cation and the tetrahydroxyborate anion. advanceseng.comresearchgate.net Two primary forms of these contact ion pairs have been observed: one where the Na⁺ ion binds directly to an oxygen atom of the B(OH)₄⁻ anion, and another where the interaction is mediated by a bridging water molecule. advanceseng.com The formation of these ion pairs occurs as some water molecules in the sodium ion's primary hydration shell are replaced by oxygen atoms from the borate ion. advanceseng.com

The tendency of borate ions to polymerize can lead to the formation of various polyborate clusters in solution, such as triborate, tetraborate, and pentaborate anions, depending on conditions like concentration and pH. acs.org The fundamental building units are typically BO₃ triangles and BO₄ tetrahedra, which can polymerize to form a wide variety of oxoboron clusters. mdpi.com While complex cluster architectures involving dodecaborate (B577226) and nonaborate units have been synthesized under specific conditions, in typical aqueous solutions of sodium metaborate, the primary species are the [B(OH)₄]⁻ monomer and its ion pairs with Na⁺. mdpi.comrsc.org

Nucleation and Crystal Growth Mechanisms

The formation of solid this compound from a supersaturated solution proceeds through the fundamental steps of nucleation and crystal growth. The kinetics and mechanisms of these processes dictate the final properties of the crystalline product, such as size and morphology.

Systematic investigations into the crystallization of this compound from NaOH solutions have been conducted by measuring the induction time at various temperatures and supersaturation levels. researchgate.net The induction time is a measure of the time elapsed before the onset of nucleation. Based on these measurements, the mechanism of primary nucleation has been determined. researchgate.netresearchgate.net

The growth of this compound crystals has been found to be satisfactorily described by a 2D nucleation-mediated model. researchgate.netresearchgate.net This implies that crystal growth occurs through the formation of two-dimensional nuclei on the crystal surface, which then spread to form new layers.

The morphology of the resulting crystals is highly dependent on the crystallization conditions. researchgate.net

At low temperatures (e.g., 30°C), rod-like crystals are preferentially formed. The aspect ratio of these rods depends on the supersaturation level: low supersaturation leads to flat, rod-like crystals, while high supersaturation results in slim, rod-like crystals. researchgate.net

At high temperatures (e.g., 40-50°C), plate-like crystals are the dominant morphology. researchgate.net

These findings are crucial for controlling the crystal habit during industrial production to ensure desired product characteristics.

Table of Compound Names

| Compound Name | Chemical Formula |

|---|---|

| This compound | NaBO₂·2H₂O or NaB(OH)₄ |

| Sodium hydroxide | NaOH |

| Sodium metaborate | NaBO₂ |

| Sodium carbonate | Na₂CO₃ |

| Potassium hydroxide | KOH |

| Lithium hydroxide | LiOH |

| Sodium chloride | NaCl |

| Potassium metaborate | KBO₂ |

| Sodium tetraborate (Borax) | Na₂B₄O₇·10H₂O |

| Sodium perborate tetrahydrate | NaBO₃·4H₂O |

| Tetrahydroxyborate | [B(OH)₄]⁻ |

| Lithium borate | Li₂B₄O₇·3H₂O |

Induction Time Measurements in Controlled Crystallization

The induction time, the period between the establishment of a supersaturated state and the detection of the first crystals, is a critical parameter in understanding and controlling crystallization processes. For this compound, systematic studies have been conducted to measure this induction time in sodium hydroxide (NaOH) solutions at temperatures ranging from 30 to 50 °C. researchgate.net These measurements are fundamental to determining the primary nucleation and growth mechanisms of the compound. researchgate.net

The induction time is experimentally observed to decrease with increasing supersaturation. acs.org This relationship is a key indicator of the metastability of the solution. acs.org By analyzing the relationship between induction time and supersaturation, researchers can deduce important thermodynamic and kinetic parameters. Based on classical nucleation theory, the induction time (τ) can be related to the nucleation rate (J) and, subsequently, to the interfacial energy (γ), which is the energy barrier to the formation of a new phase.

In the case of this compound crystallization from NaOH solutions, induction time measurements have been instrumental in identifying the primary nucleation and growth mechanisms. researchgate.net The data derived from these experiments allow for the determination of the crystal-solution interfacial energy and provide insights into how different process variables affect the initial stages of crystal formation. acs.org

Table 1: Factors Influencing Induction Time in this compound Crystallization

| Factor | Observation | Reference |

|---|---|---|

| Temperature | Induction time was systematically investigated between 30 and 50 °C. | researchgate.net |

| Supersaturation | Higher supersaturation leads to a shorter induction time. | acs.org |

| Solution Composition | Studies have been conducted in NaOH solutions. | researchgate.net |

Impact of Temperature and Supersaturation on Crystal Morphology

The external shape, or morphology, of this compound crystals is significantly influenced by the conditions under which they are grown, particularly temperature and the level of supersaturation in the solution. researchgate.net These factors dictate the relative growth rates of different crystal faces, leading to distinct crystal habits.

Research has shown a clear correlation between crystallization temperature and the resulting morphology of this compound. researchgate.net At lower temperatures, around 30°C, the crystals tend to form as rod-like structures. researchgate.net Conversely, at higher temperatures (40-50°C), a plate-like morphology is favored. researchgate.net

Supersaturation also plays a crucial role in defining the crystal shape, especially at a constant temperature. For instance, at a crystallization temperature of 30°C, the morphology can be further refined by controlling the supersaturation level. researchgate.net At low supersaturation, flat, rod-like crystals are formed. As the supersaturation is increased, the crystals become more elongated, resulting in slim, rod-like structures. researchgate.net This indicates that at higher driving forces for crystallization, the growth along the principal axis of the crystal is accelerated.

Table 2: Effect of Temperature and Supersaturation on this compound Crystal Morphology

| Temperature | Supersaturation | Resulting Crystal Morphology | Reference |

|---|---|---|---|

| Low (e.g., 30°C) | Low | Flat rod-like crystals | researchgate.net |

| Low (e.g., 30°C) | High | Slim rod-like crystals | researchgate.net |

Kinetics of Crystallization from Aqueous Media

The study of crystallization kinetics provides quantitative insights into the rates of crystal nucleation and growth. For this compound crystallizing from aqueous NaOH solutions, the growth mechanism has been investigated by fitting experimental data to various kinetic models. researchgate.net

Based on induction time measurements and the analysis of the crystal growth process, it has been determined that the growth of this compound crystals is well-described by a two-dimensional (2D) nucleation-mediated model. researchgate.netacs.org This model suggests that the crystal faces grow layer by layer, where each new layer is initiated by the formation of a two-dimensional nucleus on the crystal surface. The successful fitting of experimental data to this model provides a satisfactory explanation for the observed growth behavior. researchgate.net

The kinetic parameters derived from these studies are essential for the design and optimization of industrial crystallization processes. They allow for the prediction and control of crystal size distribution, which is often a critical quality attribute for the final product. The investigation into the leaching kinetics of szaibelyite ore to produce this compound also provides relevant data, with the process following a shrinking core model and having calculated activation energies for different stages of the reaction. researchgate.net

Table 3: Summary of Crystallization Kinetics for this compound

| Kinetic Aspect | Finding | Reference |

|---|---|---|

| Growth Mechanism | The growth mechanism was identified using various models. | researchgate.net |

| Best Fit Model | The 2D nucleation-mediated model provided satisfactory fitting results. | researchgate.netacs.org |

| Basis for Determination | Primary nucleation and growth mechanisms were determined from induction time measurements. | researchgate.net |

Computational and Theoretical Chemistry of Sodium Metaborate Dihydrate

Quantum Chemical Approaches (e.g., Density Functional Theory) for Molecular Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the molecular properties of sodium metaborate (B1245444) dihydrate. DFT calculations have been successfully employed to investigate the structure and stability of clusters involving sodium metaborate, such as [NaB(OH)₄(H₂O)₆]⁰. rsc.org These calculations help in identifying the most probable structures and provide circumstantial evidence to support experimental data from techniques like X-ray diffraction. advanceseng.com

First-principles DFT has also been used to compute the Raman spectra of sodium metaborate dihydrate and its dehydration products. acs.org This allows for the assignment of vibrational modes observed in experimental spectra, leading to a better understanding of the transformations occurring during processes like thermal dehydration. acs.org For instance, DFT calculations have helped to characterize the change from tetrahedrally coordinated boron in the dihydrate form to trigonal boron upon heating. acs.orgacs.org

Studies have also utilized DFT to examine the structure of the tetrahydroxyborate anion (B(OH)₄⁻) and its interaction with sodium ions in aqueous solutions. researchgate.net These calculations provide data on bond lengths and angles, which are crucial for developing accurate models for molecular simulations. For example, the B–(OH) bond length in the B(OH)₄⁻ ion has been computed to be 1.49 Å. acs.org Furthermore, DFT has been used to study micro-solvated sodium ion clusters, [Na(H₂O)n]⁺ (for n=1-7), to understand the coordination number of the sodium ion in aqueous environments. researchgate.net

Key Findings from DFT Studies:

| Property Investigated | Key Finding |

| Cluster Stability | Confirmed the structure and stability of [NaB(OH)₄(H₂O)₆]⁰ clusters. rsc.org |

| Vibrational Spectra | Enabled the assignment of Raman spectral modes for the dihydrate and its thermal decomposition products. acs.org |

| Coordination Change | Characterized the transformation of boron coordination from tetrahedral to trigonal upon dehydration. acs.orgacs.org |

| Ionic Structure | Provided optimized structures for the B(OH)₄⁻ anion in solution. researchgate.net |

| Solvation | Investigated the structure of hydrated sodium ion clusters to determine coordination numbers. researchgate.net |

Molecular Dynamics Simulations for Bulk and Solution Phase Behavior

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of sodium metaborate in bulk and solution phases. MD simulations have been performed to compute various thermophysical and transport properties of aqueous sodium metaborate solutions, including viscosity, electrical conductivity, and self-diffusivity of the constituent ions (Na⁺ and B(OH)₄⁻) and dissolved gases like H₂. acs.org These simulations are often conducted over a range of temperatures and concentrations to provide comprehensive data that can be used to develop engineering equations for practical applications, such as in sodium borohydride (B1222165) hydrolysis reactors. acs.orgtudelft.nl

A key aspect of accurate MD simulations is the development of reliable force fields. For aqueous sodium metaborate, new force fields like the Delft force field for B(OH)₄⁻ (DFF/B(OH)₄⁻) have been developed. acs.org These force fields are parameterized to accurately reproduce experimental data, such as densities and viscosities, typically achieving deviations of less than 2.5%. acs.org

MD simulations provide detailed insights into the hydration structure of the ions. For instance, they can reveal the number of water molecules in the hydration shells of Na⁺ and B(OH)₄⁻ and how this changes with concentration. rsc.orgacs.org It has been observed that in dilute solutions, the sodium cation is surrounded by approximately six water molecules in an octahedral arrangement. advanceseng.com As the concentration increases, some of these water molecules can be replaced by oxygen atoms from the borate (B1201080) ion, forming contact ion pairs. advanceseng.com

Simulated Properties of Aqueous Sodium Metaborate Solutions:

| Property | Temperature Range (K) | Concentration Range (mol/kg water) | Key Observation |

| Density & Viscosity | 298–353 | 0–5 | MD simulations accurately capture experimental data within 2.5% deviation. acs.org |

| Electrical Conductivity | 298–323 | 0–5 | Computed values deviate by about 10% from experimental data. acs.org |

| Self-Diffusivity | 298–353 | 0–5 | Provides data for H₂, Na⁺, and B(OH)₄⁻, which is difficult to measure experimentally. acs.org |

| H₂ Solubility | 298–353 | 0–5 | Computed using Continuous Fractional Component Monte Carlo simulations. acs.org |

Advanced Modeling Techniques for Structure-Property Relationships (e.g., Empirical Potential Structure Refinement, Monte Carlo)

To gain a more detailed understanding of the structure-property relationships in sodium metaborate solutions, advanced modeling techniques are often used in conjunction with experimental data. Empirical Potential Structure Refinement (EPSR) is a powerful method that refines a starting potential energy model by fitting to experimental diffraction data (X-ray or neutron). rsc.orgadvanceseng.com This technique has been extensively used to study aqueous sodium metaborate solutions over a wide range of concentrations. rsc.orgadvanceseng.com

Monte Carlo (MC) simulations are another important tool. advanceseng.com Continuous Fractional Component Monte Carlo (CFCMC) simulations, for instance, have been used to compute the solubilities of gases like H₂ and the activities of water in aqueous sodium metaborate solutions. acs.orgtudelft.nl These simulations are crucial for understanding and optimizing processes where gas evolution or consumption is involved, such as in hydrogen storage applications. advanceseng.comacs.org

Insights from Advanced Modeling:

| Modeling Technique | Application to Sodium Metaborate | Key Findings |

| Empirical Potential Structure Refinement (EPSR) | Analysis of X-ray diffraction data of aqueous solutions. rsc.orgadvanceseng.com | Detailed 3D structure of ion hydration and association; quantification of contact ion pair formation. rsc.orgadvanceseng.com |

| Monte Carlo (MC) | Utilized in EPSR to minimize differences between experimental and simulated data. advanceseng.com | Helps refine the structural model of the solution. advanceseng.com |

| Continuous Fractional Component Monte Carlo (CFCMC) | Calculation of H₂ solubility and water activity in aqueous solutions. acs.orgtudelft.nl | Provides thermodynamic data essential for designing and modeling chemical reactors. acs.orgtudelft.nl |

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry plays a vital role in elucidating the reaction mechanisms involving sodium metaborate. For instance, the mechanism of thermal dehydration of this compound has been investigated by correlating experimental data with theoretical calculations. acs.org These studies have shown a transformation from tetrahedrally coordinated boron to trigonal boron as water is released in a multi-step process. acs.org

The kinetics of the solid-state reaction to produce anhydrous sodium metaborate from borax (B76245) and sodium hydroxide (B78521) have been studied using thermal analysis techniques, with the reaction stages being analyzed by methods like XRD. researchgate.net Computational models can help interpret the data from these experiments and provide a more detailed picture of the reaction pathways.

Furthermore, computational studies are relevant to the hydrolysis of sodium borohydride (NaBH₄), where sodium metaborate is a byproduct. acs.orgtudelft.nl Understanding the influence of sodium metaborate on the reaction kinetics is crucial for optimizing hydrogen production. acs.org While direct computational studies on the reaction mechanism of this compound itself are less common, the computational tools are well-established and are often used to study related systems and reactions. For example, the primary nucleation and growth mechanism of this compound crystallized from NaOH solution has been determined based on induction time measurements, which can be further investigated using computational models. researchgate.net

Advanced Applications and Materials Science Incorporating Sodium Metaborate Dihydrate

Applications in Energy Storage and Hydrogen Economy

The pursuit of clean energy has highlighted the potential of sodium borohydride (B1222165) (NaBH₄) as a hydrogen storage material due to its high hydrogen content (10.8 wt%). aip.org The hydrolysis of sodium borohydride releases hydrogen gas and produces sodium metaborate (B1245444) as a byproduct. acs.orgresearchgate.net The efficiency and economic viability of a hydrogen economy based on sodium borohydride hinge on the effective recycling of this metaborate byproduct.

Sodium metaborate dihydrate is the primary byproduct of the hydrolysis of sodium borohydride, a promising reaction for hydrogen storage applications. acs.orgresearchgate.net The development of cost-effective and energy-efficient regeneration processes to convert sodium metaborate back into sodium borohydride is critical for a sustainable, closed-loop hydrogen storage system. aip.org Research has focused on several recycling pathways, including thermochemical, mechanochemical, and electrochemical methods. researchgate.net

Thermochemical processes involve reacting sodium metaborate with reducing agents at high temperatures and pressures. One method involves the reaction of sodium metaborate with magnesium hydride (MgH₂) at 550°C and 7 MPa of hydrogen pressure, which can achieve a regeneration yield of up to 97%. researchgate.netmdpi.com Other reducing agents like magnesium metal have also been studied, though they may result in lower yields. researchgate.net

Mechanochemical methods , such as high-energy ball milling, offer a route to regenerate NaBH₄ at ambient temperature and pressure. aip.org Studies have demonstrated the successful regeneration of sodium borohydride by ball milling hydrated sodium metaborate (both dihydrate and tetrahydrate forms) with MgH₂. researchgate.net This process has achieved yields as high as 90% for the dihydrate form after 15 hours of milling. mdpi.com The mechanochemical reaction involves the formation of intermediate compounds like magnesium hydroxide (B78521) before the final products of sodium borohydride and magnesium oxide are formed. mdpi.comacs.org

Electrochemical reduction of aqueous sodium metaborate solutions is another potential recycling route. This method, however, faces challenges in efficiency as it competes with the electrolysis of water. researchgate.net

The table below summarizes key research findings on different methods for recycling sodium metaborate to sodium borohydride.

| Recycling Method | Reducing Agent(s) | Key Conditions | Reported Yield | Reference(s) |

| Thermochemical | Magnesium Hydride (MgH₂) | 7 MPa H₂, 823 K (550°C), 2 hours | 97.0% | mdpi.com |

| Mechanochemical | Magnesium Hydride (MgH₂) | Ball milling, 25% excess MgH₂, 15 hours | 90.0% | mdpi.com |

| Mechanochemical | Magnesium (Mg) | High-energy ball milling, 15 hours | 68.6% | mdpi.com |

| Mechanochemical | Magnesium Hydride (MgH₂) | Ball milling, 2 hours | 71.0% | acs.org |

This table presents a selection of reported yields under specific experimental conditions. Yields can vary based on reaction parameters.

For borate-based hydrogen systems to be practical, several engineering challenges must be addressed. A primary consideration is the energy consumption of the recycling process. High-temperature thermochemical methods, while achieving high yields, are energy-intensive. mdpi.com Mechanochemical processes like ball milling may offer a less energy-demanding alternative, but scaling these methods for large-scale, practical use remains a challenge. aip.org

Industrial Process Enhancements

This compound's chemical properties are leveraged to enhance various industrial processes, from manufacturing adhesives to treating textiles and water.

Sodium metaborate is a key additive in the formulation of starch and dextrin-based adhesives, which are widely used in the paper industry for applications like manufacturing corrugated boxes, paper bags, and laminated paper boards. borax.comborax.comborax.com Its function is rooted in its high alkalinity and the ability of borate (B1201080) anions to cross-link with polyhydroxy groups present in starch molecules. borax.com

The high alkalinity of sodium metaborate helps to break the hydrogen bonds between starch polymer chains, causing the starch granules to swell and form a paste. borax.comamericanborate.com Subsequently, the borate anions form interchain linkages with the hydroxyl groups of the starch. borax.comamericanborate.com This cross-linking effect creates a more highly branched polymer with a higher molecular weight. borax.comamericanborate.com The result is a significant modification of the adhesive's rheological properties, leading to:

Increased Viscosity: The cross-linking builds a stronger network, increasing the adhesive's body. borax.comamericanborate.comborates.today

Quicker Tack: This refers to the speed at which the adhesive becomes sticky. The borate-induced structure provides faster initial bonding, which is crucial for high-speed machinery, such as in corrugated paperboard production. borax.comborax.com

Improved Fluidity: While increasing viscosity, the modification also results in better flow properties, making the adhesive easier to work with and apply. borax.comborax.com

The specific borate used can be generated in-situ by reacting boric acid with caustic soda (sodium hydroxide) to form sodium metaborate, which has a much higher solubility than other borates like borax (B76245), allowing for a higher concentration of active borate ions in the solution. borax.comamericanborate.com

In the textile industry, sodium metaborate serves critical functions in the bleaching and finishing of fabrics like cotton. borax.com Hydrogen peroxide is a common bleaching agent, but it can decompose prematurely, reducing its effectiveness and potentially damaging textile fibers. Sodium metaborate acts as a stabilizer for these hydrogen peroxide solutions. borax.comborax.com

Furthermore, the bleaching process can generate acidic oxidation byproducts. borax.com The alkaline nature of sodium metaborate neutralizes these acidic compounds, thereby protecting the textile quality. borax.comborax.com This pH control is essential for achieving consistent and high-quality bleaching results. A study on cotton bleaching demonstrated that the stabilizing properties of sodium metaborate significantly improved the quality of the bleached textiles by minimizing damage during processing.

Sodium metaborate is also used in textile sizing, where it is incorporated into starch adhesives applied to threads. borax.comborax.com This application binds the fibers together, increasing the tensile strength of the thread for weaving. borax.com

Sodium metaborate is incorporated into many proprietary water treatment chemical formulations, particularly for closed-loop systems like central heating and cooling towers. borax.comborax.comborax.com Its primary roles are pH regulation and corrosion inhibition.

As an alkaline salt, sodium metaborate provides excellent pH buffering. borax.com Maintaining a specific alkaline pH range in water systems is crucial for preventing corrosion of metal components. Aqueous solutions of sodium metaborate show a moderate increase in pH with increasing concentration, allowing for precise control. borax.com

The corrosion inhibition mechanism involves the formation of a protective film on the metal surface. specialchem.com While the precise mechanism for borates is complex, inhibitors generally work by disrupting the electrochemical process of corrosion. They can function as anodic, cathodic, or mixed inhibitors. Anodic inhibitors promote the formation of a passive layer (like an oxide film) on the anode, while cathodic inhibitors suppress the reduction reaction at the cathode. mdpi.comrsc.org Borates are believed to form a protective film that acts as a physical barrier, restricting the diffusion of corrosive species to the metal surface. ijcsi.prouv.mx This film blocks active sites on the metal where corrosion would otherwise occur. ijcsi.pro

The table below shows the pH of aqueous sodium metaborate solutions at various concentrations.

| Concentration (%) | pH Range |

| 0.5 | 10.8 - 10.9 |

| 1.0 | 11.0 - 11.1 |

| 2.0 | 11.2 - 11.3 |

| 4.0 | 11.4 - 11.5 |

| 6.0 | 11.5 - 11.6 |

| 8.0 | 11.6 - 11.8 |

| 10.0 | 11.8 - 11.8 |

| 15.0 | 11.9 - 12.0 |

| 18.0 | 12.0 - 12.2 |

| Source: U.S. Borax borax.com |

Lubricant and Fluid Additives: Anti-Corrosion and Degradation Mitigation

Sodium metaborate is a critical additive in automotive and industrial fluids and lubricants, prized for its ability to prevent corrosion and mitigate degradation. borax.com Its alkaline properties are effective in neutralizing acidic byproducts that can form during the operational lifespan of a lubricant, thereby protecting metal surfaces from corrosive wear. borax.com The boron within the compound aids in forming a protective layer on metallic parts, offering an additional barrier against corrosion.

Table 1: Functions of Sodium Metaborate in Lubricants and Fluids

| Function | Mechanism of Action |

| Anti-Corrosion | Neutralizes acidic compounds and forms a protective borate film on metal surfaces. |

| Degradation Mitigation | Stabilizes the chemical environment to prevent the breakdown of other additives. |

Electrochemical Desulfurization Processes

Sodium metaborate has been explored for its role in the electrochemical desulfurization of fuels like coal water slurry and gasoline. mdpi.com In these processes, it can be a component of the alkaline electrolyte solution where the electrochemical reduction of sodium metaborate can occur. mdpi.com This novel approach aims to convert sulfur compounds into more easily removable and less harmful substances. mdpi.com Research has shown that using a boron-doped diamond thin film electrode in conjunction with a sodium metaborate solution can be effective in this desulfurization process. rsc.org The process involves the conversion of sodium metaborate to sodium borohydride, which then acts on the sulfur compounds. rsc.org

Enhanced Oil Recovery (EOR) Formulations

In the petroleum industry, this compound has been investigated for its application in Enhanced Oil Recovery (EOR) formulations. borax.com EOR methods are utilized to maximize the extraction of crude oil from reservoirs after primary and secondary recovery techniques have been exhausted.

Sodium metaborate is particularly useful in a chemical EOR method known as alkali-surfactant-polymer (ASP) flooding. borax.com The injection of an alkaline solution containing sodium metaborate can trigger several beneficial reactions within the reservoir. nih.gov The alkali interacts with organic acids present in the crude oil to generate surfactants in-situ. These newly formed surfactants lower the interfacial tension between the oil and water, which helps to mobilize oil that was previously trapped. core.ac.uknih.gov Furthermore, the resulting alkaline pH can alter the wettability of the reservoir rock, making it more receptive to water and thereby facilitating the release of oil. nih.gov The presence of borate has been shown to be advantageous in high-temperature and high-salinity reservoirs and can improve the viscosity of surfactant-polymer solutions. core.ac.uk

Photographic Chemical Formulations

Historically, sodium metaborate has been an important ingredient in photographic developer solutions. google.com Its main function is to act as a buffering agent, ensuring the high level of alkalinity necessary for developing agents to work correctly. The pH of a developer is a critical factor, as minor fluctuations can have a significant impact on the contrast and density of the final photographic image.

When compared to other alkaline substances like sodium carbonate, sodium metaborate provides a more stable and controlled pH environment. wikipedia.org It establishes a buffer system that resists the pH shifts caused by byproducts of the development process, leading to more consistent and reproducible photographic results. google.com This stability has made it a common component in many black-and-white developer formulas, where it contributes to achieving fine-grain images with a good tonal range. unblinkingeye.com

Integration in Novel Materials Synthesis

The utility of this compound is increasingly being recognized in the field of modern materials science, where it functions as a precursor and a key reactant in the synthesis of advanced materials.

This compound is a key precursor in the creation of alkali-activated borosilicate inorganic polymers, a class of materials often referred to as geopolymers. researchgate.net These materials are gaining attention as sustainable alternatives to conventional Portland cement, offering a lower carbon footprint and potentially enhanced durability in specific applications. researchgate.netyok.gov.tr

In this synthetic process, sodium metaborate serves a dual purpose: it acts as an alkali activator and as a source of boron. The alkaline environment created by the sodium metaborate solution facilitates the dissolution of aluminosilicate (B74896) precursors, such as waste glass powder, fly ash or metakaolin, which is the first step in the polymerization process. researchgate.netyok.gov.trresearchgate.net The integration of boron from the metaborate into the final geopolymer structure can lead to improved material properties, including greater mechanical strength, enhanced thermal resistance, and increased chemical durability. semanticscholar.org The resulting borosilicate network is often more resilient and resistant to acid attack than standard aluminosilicate geopolymers. researchgate.net

Table 2: Role of this compound in Geopolymer Synthesis

| Role | Description |

| Alkali Activator | Creates the high pH conditions needed to dissolve aluminosilicate precursors. researchgate.netresearchgate.net |

| Boron Source | Incorporates boron into the polymer network, forming a borosilicate structure. researchgate.net |

| Property Enhancer | Improves mechanical strength, thermal resistance, and chemical durability of the final geopolymer. semanticscholar.org |

The applications of this compound in materials science are not limited to geopolymers. Its properties as a fluxing agent and a source of boron make it valuable in the production of specialized borosilicate glasses and ceramics. wikipedia.org In these processes, it can reduce the melting point of the raw materials, enabling the formation of the desired material at lower temperatures. The resulting borosilicate glasses are used in a variety of fields due to their low coefficient of thermal expansion and high chemical resistance. wikipedia.org Ongoing research is also exploring its use in the synthesis of other advanced materials, including boron-containing nanomaterials and functional polymers.

Future Research Trajectories and Interdisciplinary Perspectives